

initial studies on nickel-cobalt layered double hydroxides for OER

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on Initial Studies of **Nickel-Cobalt** Layered Double Hydroxides for OER

Introduction

The Oxygen Evolution Reaction (OER) is a critical component of electrochemical water splitting for hydrogen production. However, the sluggish kinetics of OER often require highly active and stable electrocatalysts. **Nickel-cobalt** layered double hydroxides (Ni-Co LDHs) have emerged as promising, cost-effective, and earth-abundant alternatives to precious metal catalysts like RuO₂ and IrO₂.^{[1][2]} Their unique layered structure, tunable electronic properties, and synergistic effects between nickel and cobalt contribute to their excellent electrocatalytic activity in alkaline media.^{[1][3]} This guide provides a comprehensive overview of the initial studies on Ni-Co LDHs for OER, focusing on quantitative performance data, experimental methodologies, and key characterization workflows.

Performance of Ni-Co LDH Electrocatalysts

The electrocatalytic performance of Ni-Co LDHs is typically evaluated based on several key metrics, including the overpotential required to achieve a specific current density (commonly 10 mA/cm²), the Tafel slope, which indicates the reaction kinetics, and the long-term stability. The table below summarizes the performance of various Ni-Co LDH-based catalysts from initial studies.

Catalyst Composition	Substrate	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
NiCo-LDH Nanosheet Arrays	Nickel Foam	~290 (onset)	Not specified	Alkaline	[1] [2]
Ni ₄ Co ₄ -LDH Nanoneedle Arrays	Nickel Foam	305	110.38	1.0 M KOH	[4]
NiCo(OH) ₂ -LDH	FTO	350	41	Not specified	[5]
Exfoliated NiCo LDH	Carbon Paper	367	40	1 M KOH	[6]
CQD/NiCo-LDH	Not specified	Not specified	127	1 M KOH	[7]
NiCo-LDH	Not specified	Not specified	147	1 M KOH	[7]
Fe-doped NiCo LDH	Not specified	289 (@ 50 mA/cm ²)	Not specified	Not specified	[3] [8]
Zn-doped NiCo LDH	Not specified	357 (@ 50 mA/cm ²)	Not specified	Not specified	[3] [8]
Cu-doped NiCo LDH	Not specified	403 (@ 50 mA/cm ²)	89	Not specified	[3] [8]
Mn-doped NiCo LDH	Not specified	414 (@ 50 mA/cm ²)	Not specified	Not specified	[3] [8]
Undoped NiCo LDH	Not specified	450 (@ 50 mA/cm ²)	Not specified	Not specified	[3] [8]
Cobalt intercalated NiFe LDH	Not specified	~265	Not specified	Not specified	[9] [10]

Experimental Protocols

Synthesis of Ni-Co LDHs

Several methods have been employed for the synthesis of Ni-Co LDHs, with hydrothermal and co-precipitation methods being the most common.

1. Hydrothermal Synthesis of Ni-Co LDH Nanostructures on Nickel Foam:[4]

- **Pre-treatment of Substrate:** Nickel foam (NF) is typically cleaned by sonication in acetone, ethanol, and deionized water to remove surface impurities.
- **Preparation of Precursor Solution:** A specific molar ratio of nickel and cobalt salts (e.g., nickel nitrate hexahydrate and cobalt nitrate hexahydrate) is dissolved in a solvent, which can be a mixture of deionized water and an organic solvent like methanol.[1]
- **Hydrothermal Reaction:** The cleaned nickel foam is immersed in the precursor solution in a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 100-180 °C) for a designated period (e.g., 6-12 hours).
- **Post-synthesis Treatment:** After the reaction, the autoclave is cooled to room temperature. The Ni-Co LDH-coated nickel foam is then removed, washed with deionized water and ethanol, and dried in an oven.

2. Co-precipitation Synthesis of NiCo(OH)₂-LDH:[5]

- **Preparation of Salt Solution:** An aqueous solution containing desired molar ratios of nickel and cobalt salts is prepared.
- **Precipitation:** A precipitating agent, typically a basic solution like sodium hydroxide or a mixture of NaOH and sodium carbonate, is slowly added to the salt solution under vigorous stirring. This leads to the co-precipitation of the layered double hydroxide.
- **Aging:** The resulting suspension is aged for a certain period (e.g., 18-24 hours) at a specific temperature to allow for crystal growth and structural ordering.
- **Washing and Drying:** The precipitate is then collected by centrifugation or filtration, washed thoroughly with deionized water to remove any unreacted precursors and ions, and finally

dried in an oven.

Electrochemical Evaluation of OER Performance

The electrochemical performance of the synthesized Ni-Co LDH catalysts is typically evaluated in a three-electrode setup in an alkaline electrolyte (e.g., 1.0 M KOH).

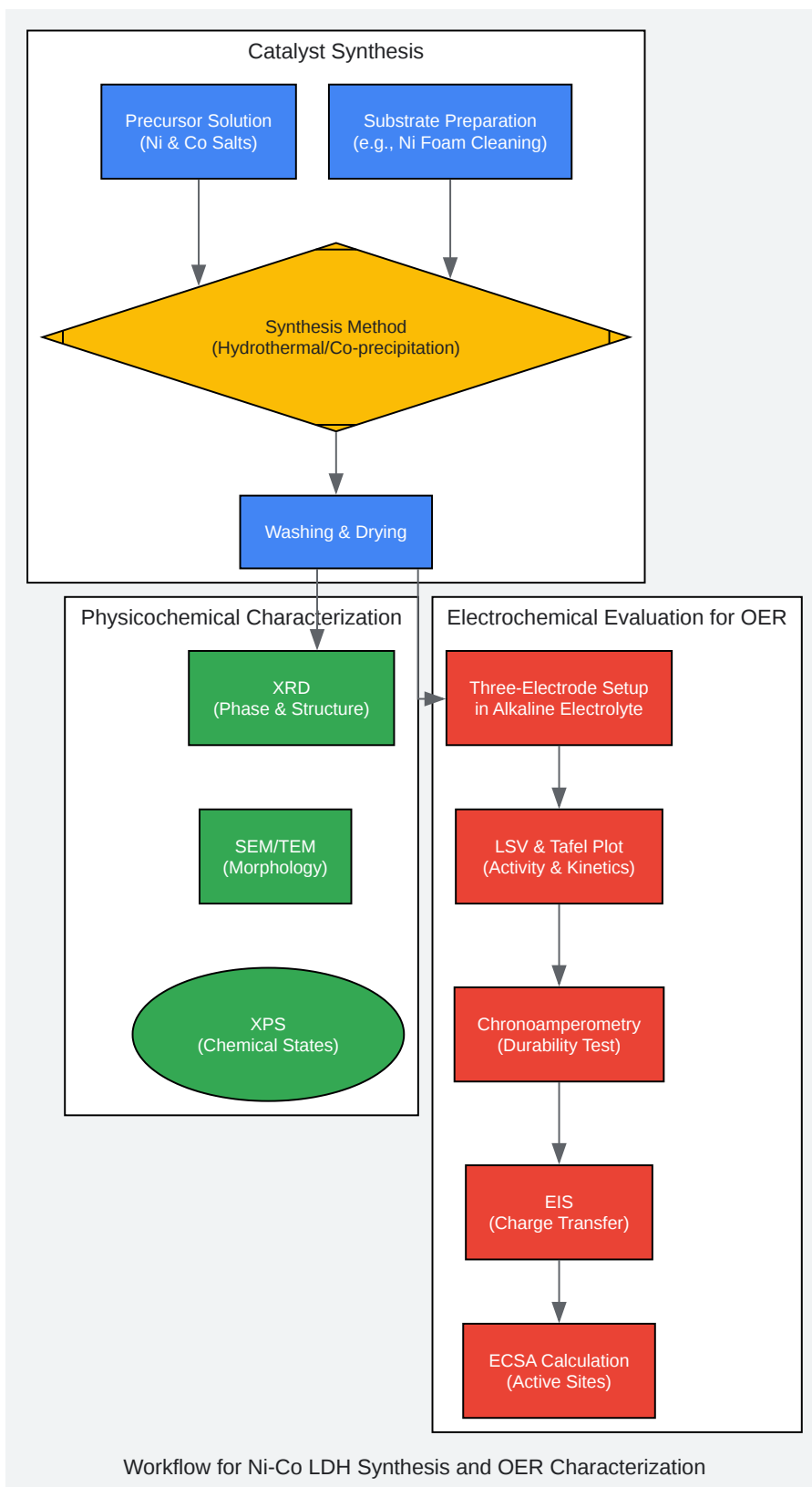
- **Working Electrode:** The prepared Ni-Co LDH material, either directly grown on a conductive substrate like nickel foam or loaded onto an electrode like glassy carbon or FTO.[5]
- **Counter Electrode:** A platinum wire or graphite rod.
- **Reference Electrode:** A saturated calomel electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode. All measured potentials are typically converted to the Reversible Hydrogen Electrode (RHE) scale.

Key Electrochemical Measurements:

- **Linear Scan Voltammetry (LSV):** LSV is used to determine the overpotential required to drive the OER at a certain current density. The polarization curves are recorded at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents.[7]
- **Tafel Analysis:** The Tafel slope is derived from the LSV data by plotting the overpotential (η) versus the logarithm of the current density ($\log |j|$). The slope of the linear region of the Tafel plot provides insights into the OER reaction mechanism.
- **Chronoamperometry or Chronopotentiometry:** These techniques are used to assess the long-term stability of the catalyst. A constant potential or current density is applied for an extended period (e.g., 10-24 hours), and the current or potential is monitored over time.[4]
- **Electrochemical Impedance Spectroscopy (EIS):** EIS is employed to study the charge transfer kinetics and the resistance of the electrode-electrolyte interface.
- **Electrochemical Active Surface Area (ECSA):** The ECSA is often estimated from the double-layer capacitance (Cdl), which is determined by measuring the capacitive current at different scan rates in a non-Faradaic potential window.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of Ni-Co LDH electrocatalysts for OER.



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Caption: A flowchart illustrating the general experimental workflow from the synthesis of Ni-Co LDH catalysts to their physicochemical and electrochemical characterization for the Oxygen Evolution Reaction.

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- To cite this document: BenchChem. [initial studies on nickel-cobalt layered double hydroxides for OER]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8461503#initial-studies-on-nickel-cobalt-layered-double-hydroxides-for-oer]

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